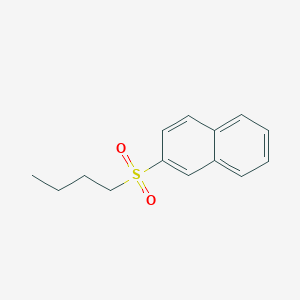
Naphthalene, 2-(butylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-(butylsulfonyl)- is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2-(butylsulfonyl)- typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with butyl chloride in the presence of a base, such as sodium hydroxide, to yield naphthalene, 2-(butylsulfonyl)- .
Industrial Production Methods
Industrial production of naphthalene, 2-(butylsulfonyl)- follows similar synthetic routes but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-(butylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Concentrated nitric acid for nitration, chlorine gas for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2-(butylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 2-(butylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2-sulfonic acid
- Naphthalene-2,6-disulfonic acid
- 2-Naphthol
Uniqueness
Naphthalene, 2-(butylsulfonyl)- is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where other naphthalene derivatives may not be suitable .
Properties
CAS No. |
62141-77-9 |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
2-butylsulfonylnaphthalene |
InChI |
InChI=1S/C14H16O2S/c1-2-3-10-17(15,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
NBQUBYTUHYQVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















